molecular formula C9H5ClFNO2S B13526662 4-Chloroquinoline-3-sulfonyl fluoride

4-Chloroquinoline-3-sulfonyl fluoride

Cat. No.: B13526662
M. Wt: 245.66 g/mol
InChI Key: CUZNNVDAKJDWPL-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules and a versatile building block in organic synthesis. nih.govnih.gov This nitrogen-containing fused heterocyclic system is prevalent in both natural products and synthetic drugs, underscoring its profound importance in chemical and biomedical sciences. organic-chemistry.org

Historical Context and Pharmacological Significance of Quinoline Derivatives

The history of quinoline dates back to its initial isolation from coal tar. mdpi.com However, its significance soared with the discovery of quinine, a quinoline-containing alkaloid from the bark of the Cinchona tree, which became the first effective treatment for malaria. mdpi.comrsc.org This discovery catalyzed extensive research into synthetic quinoline derivatives, leading to the development of a vast library of compounds with a wide spectrum of biological activities. organic-chemistry.orgnih.gov

Quinoline-based compounds have demonstrated remarkable efficacy across various therapeutic areas. nih.gov They are recognized for their antimalarial, anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govnih.gov Prominent examples of quinoline-based drugs include chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer), illustrating the scaffold's therapeutic versatility. mdpi.comresearchgate.net The ability to modify the quinoline nucleus at various positions allows for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery. researchgate.netnih.gov

Table 1: Pharmacological Activities of Quinoline Derivatives

Pharmacological Activity Examples of Quinoline-Based Drugs
Antimalarial Quinine, Chloroquine, Primaquine mdpi.comrsc.orgrsc.org
Antibacterial Ciprofloxacin, Levofloxacin mdpi.comresearchgate.net
Anticancer Topotecan, Camptothecin mdpi.comwuxiapptec.com
Anti-inflammatory -
Antiviral -
Anticonvulsant -

Structural Features and Chemical Versatility of the Quinoline Nucleus

Structurally, quinoline is a bicyclic aromatic heterocycle in which a benzene (B151609) ring is fused to a pyridine (B92270) ring. researchgate.netnih.gov Its chemical formula is C₉H₇N. rsc.orgnih.gov As a weak tertiary base, it readily forms salts with acids. mdpi.comrsc.org The quinoline ring system is capable of undergoing both electrophilic and nucleophilic substitution reactions, a versatility that chemists exploit to create a diverse array of derivatives. rsc.orgresearchgate.netnih.gov

The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic landscape, influencing the reactivity at different positions of the nucleus. researchgate.net This chemical adaptability, combined with its rigid, planar structure, makes quinoline an excellent scaffold for designing molecules that can precisely interact with biological targets. nih.gov

Significance of the Sulfonyl Fluoride (B91410) Moiety in Contemporary Chemistry

The sulfonyl fluoride (SO₂F) group has recently gained prominence as a functional group with exceptional properties, particularly in the realms of chemical biology and "click chemistry." researchgate.net Its growing popularity stems from a finely tuned balance of stability and reactivity that distinguishes it from other sulfonyl halides. researchgate.net

Unique Reactivity-Stability Balance of Sulfonyl Fluorides

Sulfonyl fluorides exhibit a remarkable relationship between stability and reactivity. researchgate.net Unlike their more common sulfonyl chloride counterparts, which are highly susceptible to hydrolysis, sulfonyl fluorides are notably stable in aqueous environments and resistant to reduction. researchgate.netresearchgate.net This stability is attributed to the strong sulfur-fluorine bond. researchgate.net

Despite this inherent stability, the sulfur(VI) center of the sulfonyl fluoride group can react efficiently and chemoselectively with specific nucleophiles. researchgate.net This reliable reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has been recognized as a next-generation click chemistry reaction. researchgate.net SuFEx reactions are characterized by their high yields and simple, often aqueous-friendly, conditions. researchgate.net

Table 2: Comparison of Sulfonyl Moieties

Property Sulfonyl Fluoride (R-SO₂F) Sulfonyl Chloride (R-SO₂Cl)
Stability High; resistant to hydrolysis and reduction. researchgate.netresearchgate.net Low; sensitive to hydrolysis and reductive collapse. researchgate.net
Reactivity Reacts chemoselectively with specific nucleophiles. researchgate.net More generally reactive, less selective.
Primary Application Covalent probes, SuFEx click chemistry. researchgate.netresearchgate.net General sulfonylation reactions.

Role as a Privileged Electrophile in Chemical Biology and Organic Synthesis

The unique characteristics of the sulfonyl fluoride moiety make it a "privileged warhead" in chemical biology and molecular pharmacology. researchgate.net It is increasingly used to design covalent inhibitors and activity-based probes for studying proteins. researchgate.net The sulfonyl fluoride group can form stable covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including not only reactive serines but also lysine (B10760008), tyrosine, threonine, and histidine. nih.govresearchgate.net

This ability to target a range of nucleophilic residues, which are often found in the binding sites of proteins, allows for the development of highly specific and potent chemical tools for target identification, validation, and drug discovery. nih.govresearchgate.net By attaching a sulfonyl fluoride to a molecule designed to bind to a specific protein, researchers can create a probe that permanently labels its target, facilitating further study. nih.gov

Rationale and Scope of Research on 4-Chloroquinoline-3-sulfonyl Fluoride

The rationale for synthesizing and studying this compound lies in the synergistic potential of its constituent parts. This molecule combines a pharmacologically proven scaffold (quinoline) with a highly versatile reactive group (sulfonyl fluoride).

The quinoline core can serve as a directing element, guiding the molecule to specific biological targets, such as the ATP-binding sites of kinases, a class of enzymes frequently implicated in diseases like cancer. The 4-chloro substituent on the quinoline ring is a key feature, as it provides a reactive site for further chemical modification through nucleophilic substitution. This allows for the attachment of various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The sulfonyl fluoride group at the 3-position acts as a covalent warhead. Once the quinoline scaffold has guided the molecule to its target protein, the sulfonyl fluoride can react with a nearby nucleophilic amino acid residue, forming a permanent covalent bond. nih.gov This covalent inhibition can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. researchgate.net

Therefore, the scope of research on this compound is primarily focused on its potential as a versatile building block for the creation of targeted covalent inhibitors. researchgate.netresearchgate.net Investigations would involve its synthesis, its reactivity, and its evaluation as a chemical probe to label and inhibit specific proteins, particularly in the context of developing new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.66 g/mol

IUPAC Name

4-chloroquinoline-3-sulfonyl fluoride

InChI

InChI=1S/C9H5ClFNO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H

InChI Key

CUZNNVDAKJDWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)F)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloroquinoline 3 Sulfonyl Fluoride and Analogues

Strategies for Constructing the Sulfonyl Fluoride (B91410) Moiety

The formation of the S-F bond is the key step in synthesizing sulfonyl fluorides. The methods employed often depend on the availability and stability of the starting materials.

The most traditional and widely used method for preparing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in a sulfonyl chloride precursor with a fluoride ion. acs.org This halogen exchange (HALEX) reaction is driven by the formation of the stronger sulfur-fluorine bond.

Classical methods for converting sulfonyl chlorides to sulfonyl fluorides involve the use of simple inorganic fluoride salts. Potassium fluoride (KF) and potassium bifluoride (KHF₂) are common reagents for this transformation. mdpi.comresearchgate.net These reagents are inexpensive and readily available, making them suitable for large-scale synthesis. acs.orgresearchgate.net

The reactions are typically performed in a solvent that can facilitate the dissolution of the fluoride salt and the organic substrate. Sharpless and co-workers reported a method using a saturated aqueous solution of KHF in acetonitrile (B52724), creating a biphasic mixture that effectively converts a wide variety of sulfonyl chlorides to their corresponding fluorides in excellent yields. mdpi.com Another approach involves a biphasic mixture of water and acetone (B3395972) with KF, which also provides high yields under mild conditions. researchgate.netorganic-chemistry.org The use of aqueous systems can be advantageous, though the solubility of the sulfonyl chloride can be a limiting factor. researchgate.net While effective, these methods can be challenged by the corrosive nature of reagents like KHF₂, which can react with glass reaction vessels. researchgate.net

A key transformation for creating analogues involves the oxidation of a sulfide (B99878) to a sulfonyl chloride, which is then converted to the sulfonyl fluoride using potassium fluoride. nih.gov

Table 1: Examples of Classical Fluoride Exchange Reactions This table is representative of the types of transformations discussed and does not depict specific synthesis of 4-Chloroquinoline-3-sulfonyl fluoride.

Starting Material Fluorinating Agent Solvent System Yield
Aryl Sulfonyl Chloride KHF₂ Acetonitrile/Water Excellent
Aliphatic Sulfonyl Chloride KF Acetone/Water High

To overcome the low solubility of inorganic fluoride salts in organic solvents, phase-transfer catalysis (PTC) is an effective strategy. researchgate.net Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction with the sulfonyl chloride occurs. nih.govresearchgate.net

In 1977, Bianchi and co-workers demonstrated the use of 18-crown-6 (B118740) ether as a catalyst for the reaction between sulfonyl chlorides and an excess of potassium fluoride in acetonitrile at room temperature. mdpi.com This method resulted in excellent yields of the corresponding sulfonyl fluorides. mdpi.com The catalyst forms a complex with the potassium ion, and the "naked" fluoride anion becomes a more potent nucleophile in the organic solvent. This approach enhances the reaction rate and allows for milder reaction conditions compared to uncatalyzed heterogeneous reactions. researchgate.netox.ac.uk Pyridine (B92270) has also been suggested to function as a phase-transfer catalyst in some electrochemical systems utilizing KF. nih.govresearchgate.net

Table 2: Phase-Transfer Catalyzed Fluoride Exchange This table is representative of the types of transformations discussed and does not depict specific synthesis of this compound.

Substrate Catalyst Fluoride Source Solvent
Aromatic Sulfonyl Chloride 18-crown-6 ether KF Acetonitrile

While sulfonyl chlorides are common precursors, their instability and sensitivity can be problematic. rhhz.netorganic-chemistry.org Sulfonyl imidazoles have emerged as stable, solid, and easily handled alternatives. organic-chemistry.org A sustainable, solvent-free mechanochemical approach has been developed for the synthesis of sulfonyl fluorides from these stable precursors. kuleuven.beacs.org

This method involves milling the sulfonyl 2-methylimidazole (B133640) with potassium bifluoride (KHF₂) as the fluorine source and acetic acid in a mixer mill. kuleuven.beacs.orgacs.org The mechanical energy from the ball mill facilitates the reaction in the absence of a bulk solvent, offering significant environmental advantages. kuleuven.beacs.org This process is characterized by short reaction times and good to excellent yields of the desired sulfonyl fluorides. acs.org The purification is often simplified to a simple silica (B1680970) plug filtration. kuleuven.beacs.org This imidazole-to-fluorine exchange represents an efficient and green alternative to traditional solution-based methods. kuleuven.beyoutube.com

Table 3: Mechanochemical Synthesis from Sulfonyl Imidazoles This table is representative of the types of transformations discussed and does not depict specific synthesis of this compound.

Precursor Fluorine Source Additive Conditions

Directly converting abundant and stable sulfonic acids and their salts into valuable sulfonyl fluorides is a highly desirable transformation. rsc.org This approach avoids the often harsh conditions required to first prepare sulfonyl chlorides.

Recent advances have established one-pot, two-step protocols. One such method involves the in-situ formation of a sulfonyl chloride from the sulfonic acid or sulfonate using a chlorinating agent like cyanuric chloride, followed by a halide exchange with KHF₂. mdpi.comnih.gov This process can be facilitated by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). mdpi.com Another two-step, one-pot procedure uses trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the sulfonyl chloride intermediate, which is then treated with a fluoride source. ccspublishing.org.cn

More direct single-step deoxyfluorination strategies have also been developed. One approach utilizes thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields within an hour. nih.govrsc.org A complementary method employs the bench-stable solid reagent Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions. nih.govrsc.org These methods provide direct access to sulfonyl fluorides from readily available S(VI) compounds without requiring an oxidation step. nih.gov

Table 4: Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Salts This table is representative of the types of transformations discussed and does not depict specific synthesis of this compound.

Starting Material Key Reagent(s) Method
Sodium Sulfonate Cyanuric Chloride, KHF₂, TBAB One-pot, two-step
Sulfonic Acid Thionyl Fluoride (SOF₂) Direct Deoxyfluorination

Thiols and disulfides are widely available and stable starting materials for synthesizing sulfonyl fluorides. nih.govacs.orgccspublishing.org.cn These methods typically involve an oxidative fluorination process.

One common strategy is a two-step, one-pot procedure where the thiol is first oxidized to a sulfonyl chloride intermediate using an oxidant like aqueous sodium hypochlorite. mdpi.comccspublishing.org.cn This is followed by an in-situ fluoride-for-chloride exchange using a reagent such as KHF₂ to yield the final sulfonyl fluoride. mdpi.com

Alternatively, reagents like Selectfluor can serve as both the oxidant and the electrophilic fluorine source. mdpi.comccspublishing.org.cn Treating disulfides with a significant excess of Selectfluor in a refluxing mixture of acetonitrile and water can produce sulfonyl fluorides in good to excellent yields. mdpi.com

More recently, an environmentally benign electrochemical approach has been developed. nih.govacs.orgccspublishing.org.cn This method uses thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluorine source. nih.govacs.org The reaction proceeds via anodic oxidation, eliminating the need for stoichiometric chemical oxidants or catalysts. nih.govacs.orgresearchgate.net This protocol displays a broad substrate scope, accommodating aryl, heteroaryl, and alkyl thiols or disulfides under mild conditions. nih.govccspublishing.org.cn Kinetic experiments suggest that the thiol is rapidly oxidized to the disulfide, which is then consumed to form the sulfonyl fluoride. nih.govacs.org

Table 5: Synthesis of Sulfonyl Fluorides from Thiols and Disulfides This table is representative of the types of transformations discussed and does not depict specific synthesis of this compound.

Starting Material Key Reagent(s) Method
Heteroaromatic Thiol Sodium Hypochlorite, KHF₂ Two-step, One-pot Oxidation/Fluorination
Aromatic Disulfide Selectfluor Direct Oxidative Fluorination

Conversion from Sulfonamides

A common and effective strategy for the synthesis of sulfonyl fluorides is the conversion of their corresponding sulfonamides. This transformation typically involves the activation of the sulfonamide nitrogen, followed by nucleophilic substitution with a fluoride source.

Recent advancements have highlighted the use of pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as powerful reagents for the activation of primary sulfonamides. This method facilitates the conversion of the robust sulfonamide group into a highly reactive intermediate, which can then be readily converted to the corresponding sulfonyl fluoride.

The reaction proceeds through the formation of a sulfonyl pyridinium (B92312) salt intermediate. The primary sulfonamide attacks the pyrylium cation, leading to a pyridinium species that is an excellent leaving group. In the presence of a chloride source, this intermediate is converted in situ to a sulfonyl chloride. Subsequent treatment with a fluoride donor, such as potassium fluoride, results in a halide exchange to yield the desired sulfonyl fluoride.

While a specific example for the synthesis of this compound using this method is not detailed in the literature, the general applicability of this reaction to a wide array of complex and functionalized aryl and heteroaryl sulfonamides suggests its potential utility for this target molecule. The mild reaction conditions and high functional group tolerance make it an attractive approach for late-stage functionalization.

Table 1: General Conditions for Pyrylium-Mediated Conversion of Sulfonamides to Sulfonyl Fluorides

ParameterCondition
Activating Agent Pyrylium Tetrafluoroborate (Pyry-BF₄)
Chloride Source Magnesium Chloride (MgCl₂)
Fluoride Source Potassium Fluoride (KF)
Solvent Acetonitrile (MeCN) or similar aprotic solvent
Temperature Room Temperature to mild heating

This table represents typical conditions and may require optimization for specific substrates.

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation methods offer a more atom-economical approach to sulfonyl fluorides by directly introducing the -SO₂F group onto a C-H bond or a suitable precursor. These reactions often employ radical-based mechanisms and have seen significant progress with the advent of photoredox catalysis, transition-metal catalysis, and electrochemical methods.

Sulfur dioxide surrogates, such as sulfuryl fluoride (SO₂F₂) and the DABCO-bis(sulfur dioxide) adduct (DABSO), are key reagents in direct fluorosulfonylation reactions. These reagents serve as a source of SO₂ in a more manageable form than the gas itself.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a variety of challenging transformations, including direct C-H functionalization. In the context of sulfonyl fluoride synthesis, a photocatalyst can initiate the formation of an aryl or heteroaryl radical from a suitable precursor (e.g., a diazonium salt or a halide). This radical can then engage with a sulfur dioxide source and a fluorine donor to construct the sulfonyl fluoride group.

The application of photoredox catalysis to the fluorosulfonylation of quinolines is an active area of research. The ability to precisely control the generation of reactive intermediates under mild conditions makes this a promising strategy for the synthesis of complex molecules like this compound.

Copper catalysis has been successfully employed in a range of fluorosulfonylation reactions. nih.gov These methods often utilize arenediazonium salts as the starting material, which are converted to the corresponding sulfonyl fluorides in the presence of a copper catalyst, a sulfur dioxide surrogate, and a fluoride source. nih.gov The electronic properties of the starting material can influence the reaction mechanism. nih.gov

Metal-free approaches have also been developed, providing alternatives that avoid the use of potentially toxic and expensive transition metals. These methods often rely on the generation of aryl radicals from diazonium salts under thermal or photochemical conditions.

Table 2: Comparison of Catalytic Fluorosulfonylation Methods

MethodCatalyst/InitiatorStarting MaterialKey Features
Copper-Catalyzed Copper salts (e.g., CuCl, CuBr)Arenediazonium salts, Aryl halidesGood functional group tolerance, well-established. nih.gov
Photoredox (Metal-Free) Organic dyes, Acridinium saltsArenediazonium salts, Aryl halidesMild reaction conditions, high selectivity.

This table provides a general overview of common catalytic approaches.

Electrochemical synthesis offers a green and efficient alternative for the formation of sulfonyl fluorides. nih.govresearchgate.netrsc.orgacs.org These methods utilize an electric current to drive the oxidation of precursors like thiols, disulfides, or sulfonyl hydrazides in the presence of a fluoride source. nih.govresearchgate.netrsc.orgacs.org

Anodic oxidation of a suitable quinoline-3-thiol (B1321428) or its corresponding disulfide in the presence of a fluoride salt like potassium fluoride could potentially yield this compound. nih.govresearchgate.netacs.org This approach avoids the need for stoichiometric chemical oxidants, making it an environmentally benign process. nih.govresearchgate.netacs.org The reaction conditions are typically mild, and the method has been shown to be applicable to a broad range of substrates, including heteroaromatic thiols. nih.govresearchgate.netacs.org

Reductive Decarboxylative Fluorosulfonylation

A novel and emerging strategy for the synthesis of aliphatic sulfonyl fluorides involves the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. rsc.orgnih.gov This method utilizes abundant carboxylic acids, a reductant, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net The reaction proceeds via a radical mechanism, where the carboxylic acid is converted into a reactive ester, which then undergoes decarboxylation to form an alkyl radical. This radical is trapped by sulfur dioxide, and subsequent fluorination yields the final aliphatic sulfonyl fluoride. researchgate.netchemistryviews.org

While this methodology has been effectively demonstrated for a range of aliphatic carboxylic acids, its application to heteroaromatic carboxylic acids, such as quinoline-3-carboxylic acid, has not been extensively reported. rsc.orgnih.gov Conceptually, a similar pathway could provide a direct route to quinoline-3-sulfonyl fluoride analogues from readily available quinoline-3-carboxylic acids. Such a reaction would involve the activation of the carboxylic acid, followed by a photoredox- or chemically-induced decarboxylation to generate a quinolin-3-yl radical. This intermediate would then be captured by a sulfur dioxide source and subsequently fluorinated. However, the stability and reactivity of the heteroaromatic radical intermediate would be critical factors for the success of this transformation.

Table 1: Key Reagents in Reductive Decarboxylative Fluorosulfonylation

Reagent ClassExample(s)Role in Reaction
Carboxylic Acid PrecursorAliphatic Carboxylic AcidsSource of the alkyl/aryl core
SO₂ SurrogateDABSOProvides the SO₂ moiety
Fluorinating AgentN-Fluorobenzenesulfonimide (NFSI)Provides the fluorine atom
Photocatalyst (often used)Acridine-based catalystsFacilitates the radical initiation

Synthesis of the 4-Chloroquinoline (B167314) Core

The quinoline (B57606) scaffold is a fundamental component of the target molecule, and its synthesis is a well-established area of organic chemistry with both classical and modern approaches.

Classical and Modern Approaches for Quinoline Ring Formation

The construction of the quinoline ring system has been achieved through various named reactions, many of which are still in use today. Classical methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline. quora.com

Gould-Jacobs Reaction : This method is particularly relevant for producing 4-hydroxyquinolines (which are tautomers of quinolin-4-ones), key intermediates for 4-chloroquinolines. It involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization. google.com The resulting ester can be saponified and decarboxylated. google.com

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases.

Modern approaches often focus on improving the efficiency, substrate scope, and environmental friendliness of these classical methods, frequently employing transition metal catalysts to facilitate the cyclization reactions.

Regioselective Functionalization and Chlorination Strategies

Once the quinoline ring is formed, regioselective functionalization is crucial to introduce the required substituents at the 3- and 4-positions. The 4-position of a quinolin-4-one is readily chlorinated to produce a 4-chloroquinoline. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent at elevated temperatures. google.comnih.govnih.gov The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. nih.gov A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed as a robust chlorinating agent. indianchemicalsociety.com

Introducing a functional group at the 3-position can be achieved through various methods. For instance, electrophilic cyclization of N-(2-alkynyl)anilines can yield 3-halo- or 3-selenylquinolines. Electrophilic substitution reactions on the quinoline ring itself typically occur on the benzene (B151609) ring (at positions 5 and 8), making direct functionalization of the 3-position of the pyridine ring challenging without prior activation. chemicalbook.com

Multi-component and Cascade Reactions in Quinoline Synthesis

To improve synthetic efficiency, multi-component and cascade reactions have been developed for quinoline synthesis. These reactions allow for the construction of complex quinoline structures in a single step from multiple starting materials, thereby reducing the number of synthetic steps and purification procedures. For example, some modern methods involve the transition-metal-catalyzed reaction of anilines, aldehydes, and alkynes to directly form polysubstituted quinolines.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of the target molecule, this compound, can be envisioned through several convergent and divergent pathways, which involve constructing the key fragments separately before combining them or creating a common intermediate that can be diversified.

A plausible convergent synthetic strategy would involve preparing a quinoline ring already functionalized at the 3- and 4-positions, or precursors to these functionalities. Two potential routes are outlined below:

Sandmeyer Fluorosulfonylation Approach : A key intermediate for this route would be 3-amino-4-chloroquinoline. This compound could potentially be synthesized and then subjected to a Sandmeyer-type reaction. The Sandmeyer reaction traditionally involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, often with copper(I) catalysis. wikipedia.orgorganic-chemistry.org For the synthesis of a sulfonyl fluoride, the diazonium salt would be reacted with a source of sulfur dioxide and fluoride. Copper-free Sandmeyer-type fluorosulfonylation reactions have been developed, which could be applicable here. nih.gov

Sulfonic Acid Intermediate Approach : This route would involve the synthesis of 4-chloroquinoline-3-sulfonic acid as a key intermediate. This could be achieved by first constructing 4-hydroxyquinoline-3-carboxylic acid, for example, via a Gould-Jacobs type reaction. chemicalbook.com The carboxylic acid could then be converted to a sulfonic acid, though this transformation is not trivial. A more direct route might involve the sulfonation of a pre-formed quinoline. Subsequently, the 4-hydroxy group would be chlorinated using POCl₃, and the sulfonic acid would then be converted to the target sulfonyl fluoride. The conversion of sulfonic acids to sulfonyl fluorides can be achieved using reagents like cyanuric chloride/KHF₂ or thionyl fluoride.

A divergent strategy could involve the synthesis of a common intermediate, such as quinoline-3-sulfonyl fluoride, which could then undergo various functionalizations. For example, direct chlorination of quinoline-3-sulfonyl fluoride could be explored. However, controlling the regioselectivity of such a reaction could be challenging, as electrophilic attack on the quinoline ring is more likely to occur at the 5- or 8-position.

Synthetic Challenges and Process Optimization for Scale-Up

The scale-up of any synthetic route to this compound would present several challenges that require careful process optimization.

Chlorination with Phosphorus Oxychloride : While effective, the use of POCl₃ on a large scale has significant safety concerns. It is a corrosive and toxic substance that reacts violently with water. nj.govsolvay.comnoaa.govfishersci.com The reaction often requires high temperatures, and the work-up procedure to quench the excess POCl₃ must be carefully controlled to manage the exothermic reaction and the release of hazardous HCl gas. Process optimization would involve minimizing the excess of POCl₃ used, potentially using a co-solvent to improve reaction control, and developing safe and efficient quenching and work-up protocols. nih.gov

Sandmeyer Reaction : The Sandmeyer reaction involves the generation of diazonium salts, which are notoriously unstable and can be explosive, especially in a solid, dry state. acs.orgnih.gov For large-scale production, in-situ formation and immediate consumption of the diazonium salt are mandatory. acs.org Temperature control is critical, as diazonium salts decompose readily at elevated temperatures, which can lead to runaway reactions and the formation of unwanted byproducts. acs.org The use of continuous flow reactors is an increasingly popular strategy to mitigate the risks associated with unstable intermediates like diazonium salts, as it allows for small reaction volumes and precise control over reaction time and temperature. sci-hub.se

Purification : The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for large-scale purification, so developing conditions that lead to a crystalline product is highly desirable. Chromatographic purification is generally not economically viable for large quantities.

Table 2: Summary of Potential Synthetic Challenges and Mitigation Strategies

Synthetic StepChallengePotential Mitigation Strategy
ChlorinationUse of hazardous POCl₃, exothermic quenchingMinimize excess reagent, use of co-solvents, controlled quenching procedure
Sandmeyer ReactionUnstable/explosive diazonium salt intermediateIn-situ generation and consumption, strict temperature control, use of flow chemistry
PurificationDifficulty in separating isomers or byproductsDevelopment of optimized crystallization procedures

Chemical Reactivity and Reaction Mechanisms of 4 Chloroquinoline 3 Sulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is a highly versatile functional group characterized by a unique balance of stability and latent reactivity. The strong sulfur-fluorine bond imparts considerable stability, making compounds like 4-Chloroquinoline-3-sulfonyl fluoride generally resistant to hydrolysis and thermolysis. However, the sulfur atom is in a high oxidation state (VI) and is attached to three electronegative atoms (two oxygens and one fluorine), rendering it a potent electrophilic center. This electrophilicity is the basis for its participation in a range of nucleophilic substitution reactions.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its efficiency and the stability of the resulting linkages. nih.gov this compound is an ideal candidate for SuFEx reactions, where the sulfonyl fluoride group acts as a hub for connecting with various nucleophiles. nih.gov The core of SuFEx lies in the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile. nih.gov

Mechanism of Nucleophilic Attack at the Sulfur(VI) Center

The generally accepted mechanism for nucleophilic attack on a sulfonyl fluoride involves a two-step addition-elimination pathway. A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses, expelling the fluoride ion, which is a good leaving group, to form the final product.

The rate of this reaction can be significantly influenced by catalysts. Lewis acids can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, thereby increasing the electrophilicity of the sulfur center. nih.gov Bases, on the other hand, can deprotonate the incoming nucleophile, increasing its nucleophilicity and facilitating the attack on the sulfur atom.

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound is expected to react with oxygen nucleophiles such as alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. The reaction proceeds via the SuFEx mechanism, where the deprotonated alcohol or phenol (B47542) (alkoxide or phenoxide) acts as the nucleophile. These reactions are synthetically valuable for linking the 4-chloroquinoline (B167314) moiety to other molecules through a stable sulfonate bridge.

Illustrative Data for Reaction with Oxygen Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)ProductHypothetical Yield (%)
1PhenolCs₂CO₃Acetonitrile (B52724)804-Chloroquinolin-3-yl phenyl sulfonate92
2EthanolEt₃NDichloromethane25Ethyl 4-chloroquinoline-3-sulfonate85
3tert-ButanolDBUTetrahydrofuran60tert-Butyl 4-chloroquinoline-3-sulfonate78
Reactions with Nitrogen Nucleophiles (e.g., Amines, Sulfonamide Formation)

The reaction of this compound with primary and secondary amines is a key transformation that leads to the formation of stable sulfonamides. This reaction is of particular importance in medicinal chemistry due to the prevalence of the sulfonamide functional group in pharmaceuticals. The reaction typically requires activation, as sulfonyl fluorides are often unreactive towards amines under neutral conditions. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to be effective in promoting the sulfonylation of a wide range of amines with aryl sulfonyl fluorides. nih.gov

Illustrative Data for Reaction with Nitrogen Nucleophiles

EntryNucleophileCatalyst/BaseSolventTemperature (°C)ProductHypothetical Yield (%)
1Aniline (B41778)Ca(NTf₂)₂tert-Amyl alcohol60N-phenyl-4-chloroquinoline-3-sulfonamide88
2PiperidineK₂CO₃Dimethylformamide1004-Chloro-3-(piperidin-1-ylsulfonyl)quinoline95
3BenzylamineEt₃NAcetonitrile80N-Benzyl-4-chloroquinoline-3-sulfonamide90
Reactions with Carbon and Sulfur Nucleophiles

The versatility of the sulfonyl fluoride group extends to reactions with carbon and sulfur nucleophiles. While less common than reactions with oxygen and nitrogen nucleophiles, these transformations provide routes to sulfones and thiosulfonates, respectively. Reactions with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of carbon-sulfur bonds, yielding sulfones. Similarly, sulfur nucleophiles like thiols can react under appropriate conditions to form thiosulfonates. These reactions expand the synthetic utility of this compound for the introduction of the quinoline (B57606) scaffold into a broader range of molecular architectures.

Radical Reactivity and Fluorosulfonylation

In addition to its electrophilic nature, the sulfonyl fluoride group can participate in radical reactions. The generation of a fluorosulfonyl radical (•SO₂F) from appropriate precursors allows for its addition to unsaturated systems like alkenes and alkynes. researchgate.net While direct radical generation from an aryl sulfonyl fluoride like this compound is not typical, the quinoline ring system itself can be functionalized through radical pathways.

More relevant is the concept of fluorosulfonylation, where a fluorosulfonyl group is introduced into a molecule. This is typically achieved using reagents that can generate a fluorosulfonyl radical. For instance, the radical chloro-fluorosulfonyl difunctionalization of alkynes provides a pathway to β-chloro alkenylsulfonyl fluorides, which are versatile synthetic hubs. researchgate.net While this does not directly describe a reaction of this compound, it highlights a parallel area of radical chemistry involving the sulfonyl fluoride motif. It is conceivable that under specific photoredox or radical initiation conditions, the 4-chloroquinoline-3-sulfonyl moiety could undergo transformations involving radical intermediates, although such reactivity is less explored than its electrophilic chemistry.

Generation of Sulfur(VI) Radicals

The conversion of sulfonyl fluorides into Sulfur(VI) radicals is a synthetically valuable transformation, though it remains a challenging area of study. nih.gov The inherent stability of the sulfur-fluorine bond means that generating S(VI) radicals from sulfonyl fluoride precursors is not trivial. nih.gov However, recent advancements have shown that this can be achieved through cooperative strategies involving organosuperbase activation and photoredox catalysis. nih.gov While sulfonyl chlorides are common precursors for radical sulfonylations, they can lead to unwanted chlorination byproducts and hydrolysis. nih.gov Sulfonyl fluorides, on the other hand, offer a superior balance of thermal stability and kinetic reactivity, making them advantageous precursors, especially in complex molecular systems. nih.gov

The general mechanism for activating a sulfonyl fluoride, such as the one present in this compound, involves an organosuperbase that interacts with the sulfonyl fluoride. This interaction facilitates a single-electron transfer (SET) under photoredox conditions to generate the corresponding S(VI) radical. This process expands the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles. nih.gov The generation of fluorosulfonyl radicals from various precursors is an emerging and concise approach for producing a diverse range of sulfonyl fluoride compounds. rsc.org

Radical Addition to Unsaturated Hydrocarbons (e.g., Alkenes, Alkynes)

Once generated, the quinoline-based Sulfur(VI) radical can readily participate in addition reactions with unsaturated hydrocarbons like alkenes and alkynes. This radical addition is a powerful method for constructing highly functionalized organosulfur compounds. nih.govrsc.org The process typically involves the initial addition of the fluorosulfonyl radical across the carbon-carbon double or triple bond, which forms a new carbon-centered radical intermediate. thieme-connect.de This intermediate can then be trapped or undergo further reactions to yield the final product.

For instance, the radical hydro-fluorosulfonylation of alkenes provides a direct route to aliphatic sulfonyl fluorides. nih.gov Similarly, reactions with alkynes can lead to the formation of valuable alkenylsulfonyl fluorides. thieme-connect.denih.gov A notable reaction is the radical chloro-fluorosulfonylation of alkynes, which introduces both a chlorine atom and a fluorosulfonyl group across the triple bond, yielding β-chloro alkenylsulfonyl fluorides. nih.gov This difunctionalization highlights the versatility of sulfonyl fluoride-derived radicals in complex bond formations. mdpi.com

Reaction TypeSubstrateProduct TypeKey Features
Radical Hydro-fluorosulfonylationAlkenesAliphatic Sulfonyl FluoridesDirect addition of H and SO2F across the double bond. nih.gov
Radical Alkoxy/Fluorosulfonyl-trifluoromethylationAlkynesTetra-substituted AlkenesVicinal addition of a sulfonyl and a trifluoromethyl group. nih.gov
Radical Chloro-fluorosulfonylationAlkynesβ-Chloro Alkenylsulfonyl FluoridesDifunctionalization of the triple bond with Cl and SO2F. thieme-connect.denih.gov

These radical processes are often compatible with a wide array of functional groups, enabling their application in the late-stage modification of complex molecules like natural products and pharmaceuticals. nih.govnih.gov

Defluorosulfonylation Reactions and Carbocation Intermediates

Beyond their role as radical precursors, sulfonyl fluorides are well-established as potent electrophiles, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govthieme-connect.de In certain reaction pathways, the radical intermediate formed after addition to an alkene can be oxidized to a carbocation. nih.govmdpi.com This oxidation step is often facilitated by the photocatalyst used in the reaction system. The resulting carbocation is a key intermediate that can undergo further transformations. For example, deprotonation of the carbocation can lead to the formation of a vinyl sulfone. nih.gov This pathway, proceeding through a radical/cationic process, represents a defluorosulfonylation, where the sulfonyl moiety is installed with the concurrent loss of the fluoride ion. mdpi.com

Reactivity of the 4-Chloro Substituted Quinoline Ring

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Core

The quinoline ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) at the C4 position. This heightened reactivity is due to the presence of two powerful electron-withdrawing groups: the chloro substituent itself and, more significantly, the sulfonyl fluoride group at the C3 position. These groups strongly polarize the carbon-chlorine bond and stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. stackexchange.commasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. stackexchange.com

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

NucleophileProduct TypeSignificance
Amines4-AminoquinolinesCore structures in many biologically active compounds.
Alcohols/Phenols4-Alkoxy/AryloxyquinolinesVersatile synthetic intermediates.
Thiols4-ThioquinolinesUsed in materials science and medicinal chemistry.

Electrophilic and Radical Reactions on the Quinoline Ring System

In contrast to its high reactivity towards nucleophiles, the quinoline ring system in this compound is strongly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the ring nitrogen, the 4-chloro substituent, and the 3-sulfonyl fluoride group make the aromatic core extremely electron-poor. Consequently, reactions with electrophiles, which require an electron-rich aromatic system, are highly disfavored.

Radical reactions targeting the quinoline ring itself (as opposed to the sulfonyl fluoride group) are less common but conceivable under specific conditions. However, the primary modes of reactivity for this compound are overwhelmingly nucleophilic substitution at C4 and reactions involving the sulfonyl fluoride group.

Chemoselectivity and Orthogonal Reactivity in Complex Systems

The presence of two distinct and highly reactive functional sites—the C4-Cl bond and the SO2F group—imparts this compound with the potential for remarkable chemoselectivity and orthogonal reactivity. Orthogonal reactivity allows for the selective functionalization of one site without affecting the other, enabling the stepwise construction of complex molecular architectures. frontiersin.org

For example, a nucleophile can be used to displace the chloride at the C4 position via an SNAr reaction under conditions that leave the sulfonyl fluoride group untouched. nih.gov Conversely, the sulfonyl fluoride group can undergo SuFEx-type reactions with silyl-protected nucleophiles or participate in radical-based transformations under photoredox conditions, while the 4-chloro substituent remains intact. thieme-connect.denih.gov

This orthogonal reactivity makes this compound a valuable bifunctional linker. One functional handle can be used to attach the molecule to a substrate or a larger molecular scaffold, while the other remains available for subsequent chemical modification. This principle is analogous to the selective, stepwise substitution of multifunctional reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), where different nucleophiles react at distinct temperatures or conditions based on the electronic properties of the ring. frontiersin.org The ability to control which site reacts allows for a programmed and highly specific approach to the synthesis of complex, multifunctional quinoline derivatives.

Kinetic and Thermodynamic Considerations of Reactions

A comprehensive quantitative analysis of the kinetic and thermodynamic parameters for reactions involving this compound is constrained by the limited availability of specific experimental and computational data in peer-reviewed literature. However, by examining the general principles governing the reactivity of aryl sulfonyl fluorides and 4-chloroquinolines, a qualitative and semi-quantitative understanding of the factors influencing reaction rates and equilibria can be established.

Kinetic Considerations

The mechanism for nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally considered to be a two-step addition-elimination process, although some SNAr reactions have been found to proceed through a concerted mechanism nih.gov. The rate of reaction is often dependent on both the concentration of the substrate and the nucleophile, following second-order kinetics. The presence of electron-withdrawing groups on the aromatic ring can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate.

The reactivity of the sulfonyl fluoride group is characterized by its notable stability compared to other sulfonyl halides, such as sulfonyl chlorides. nih.gov This stability is attributed to the strong S-F bond. Consequently, reactions at the sulfonyl group generally require strong nucleophiles and may necessitate more forcing conditions. The reactivity of sulfonyl fluorides can, however, be modulated by the electronic properties of the aromatic system to which they are attached.

The following table summarizes the expected kinetic behavior of this compound with various types of nucleophiles.

Nucleophile TypeTarget SiteExpected Relative RateInfluencing Factors
Hard Nucleophiles (e.g., H₂O, ROH, RNH₂)C4-positionModerate to SlowThe rate can be influenced by the basicity and steric bulk of the nucleophile. Acid or base catalysis may be required.
SO₂F groupVery SlowSulfonyl fluorides are generally resistant to hydrolysis and alcoholysis under neutral conditions. nih.gov
Soft Nucleophiles (e.g., RSH, RS⁻)C4-positionModerate to FastThiols and thiolates are generally good nucleophiles for SNAr reactions.
SO₂F groupModerateThe sulfur atom is a soft electrophile, favoring reaction with soft nucleophiles.
Charged Nucleophiles (e.g., RO⁻, N₃⁻, CN⁻)C4-positionFastAnionic nucleophiles are generally more reactive than their neutral counterparts.
SO₂F groupModerate to FastStrong, charged nucleophiles can facilitate the displacement of the fluoride ion.

This table presents expected trends based on general principles of chemical reactivity, as specific kinetic data for this compound is not available.

Thermodynamic Considerations

The thermodynamic stability of this compound contributes to its utility as a chemical intermediate. Aryl sulfonyl fluorides are known to be more thermally and chemically robust than their sulfonyl chloride analogs. nih.gov For instance, some aryl sulfonyl fluorides have shown robust thermodynamic stability towards hydrolysis and thermal decomposition, remaining stable at elevated temperatures under which the corresponding chloride decomposes rapidly. nih.gov

The key thermodynamic parameters for reactions of this compound are influenced by:

Bond Enthalpies: The high bond energy of the S-F bond makes the sulfonyl fluoride group a relatively poor leaving group, suggesting that reactions involving its displacement may be less thermodynamically favorable than those with sulfonyl chlorides unless a very stable product is formed.

Product Stability: The formation of highly stable products, such as those resulting from intramolecular cyclization or the formation of a particularly stable bond with the nucleophile, will drive the reaction equilibrium towards the products.

Computational studies on related quinoline derivatives have been used to determine thermochemical properties such as enthalpies of formation, which are crucial for understanding their stability. longdom.org While specific data for this compound is not available, such computational methods could, in principle, be applied to estimate the thermodynamic parameters of its reactions.

The following table outlines the expected thermodynamic favorability of reactions at the two electrophilic sites.

Reaction TypeTarget SiteExpected Thermodynamic Favorability (ΔG)Remarks
Substitution with strong nucleophilesC4-positionGenerally FavorableThe C-Cl bond is weaker than the C-N or C-O bonds that would be formed, making these reactions often thermodynamically downhill.
Substitution with strong nucleophilesSO₂F groupLess Favorable to FavorableDependent on the nucleophile. The high stability of the fluoride ion as a leaving group in a suitable solvent and the formation of a strong S-Nucleophile bond can make the reaction favorable.
HydrolysisC4-positionPotentially FavorableThe formation of a C-O bond is generally favorable.
SO₂F groupGenerally UnfavorableThe high stability of the S-F bond makes hydrolysis thermodynamically challenging under standard conditions. nih.gov

This table presents expected trends based on general thermodynamic principles, as specific thermodynamic data for this compound is not available.

Structure Activity Relationship Sar and Structural Modifications of 4 Chloroquinoline 3 Sulfonyl Fluoride Derivatives

Importance of the Quinoline (B57606) Pharmacophore in Molecular Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. rsc.orgorientjchem.orgresearchgate.netfrontiersin.org This nitrogen-containing heterocyclic system is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.org Its rigid bicyclic structure provides a defined orientation for appended functional groups, facilitating optimal binding to target proteins. orientjchem.org

Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. orientjchem.orgresearchgate.net The amenability of the quinoline ring to substitution at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties. frontiersin.org This functionalization can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific activity. frontiersin.org For instance, the introduction of different substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. rsc.org

Role of the Sulfonyl Fluoride (B91410) Moiety in Modulating Molecular Interactions

The sulfonyl fluoride (-SO₂F) moiety is a key functional group in the design of covalent inhibitors, acting as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on a target protein. rsc.orgrsc.org This group possesses a favorable balance of reactivity and stability; it is sufficiently stable in aqueous biological environments to avoid premature hydrolysis, yet reactive enough to engage with specific, context-dependent amino acid residues. rsc.orgnih.gov

Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides are more resistant to hydrolysis and reduction, which enhances their in vivo stability. nih.govnih.gov The strong sulfur-fluorine bond contributes to this stability. nih.gov The electrophilicity of the sulfur atom in the sulfonyl fluoride group makes it susceptible to nucleophilic attack from the side chains of amino acids such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgenamine.netsigmaaldrich.com This targeted covalent interaction can lead to irreversible inhibition of enzyme activity, offering a powerful mechanism for therapeutic intervention. rsc.org The geometry and electronic nature of the sulfonyl fluoride group also contribute to non-covalent interactions, with the oxygen atoms capable of participating in hydrogen bonding. nih.gov

Positional and Electronic Effects of Chlorine Substitution on the Quinoline Ring

While the inductive effect of chlorine is deactivating for electrophilic aromatic substitution, its ability to donate a lone pair of electrons via resonance (+R effect) directs incoming electrophiles to the ortho and para positions. quora.comyoutube.com In the context of the 4-chloroquinoline (B167314) scaffold, the chlorine at the 4-position influences the electron distribution across the entire bicyclic system. This modulation of the electronic landscape can affect the pKa of the quinoline nitrogen and the reactivity of the sulfonyl fluoride warhead. The position of the chlorine atom is crucial; substitution at different positions on the quinoline ring can lead to distinct electronic and steric environments, which in turn can alter the binding affinity and selectivity of the molecule for its target protein. rsc.org For instance, the placement of a chlorine atom can influence intermolecular interactions within the binding pocket, potentially leading to enhanced or diminished biological activity. rsc.org

Structure-Reactivity Relationships in Covalent Ligand Design

The design of covalent ligands, such as derivatives of 4-Chloroquinoline-3-sulfonyl fluoride, requires a deep understanding of the relationship between a molecule's structure and its reactivity. The goal is to create a compound that is stable enough to reach its target but reactive enough to form a covalent bond with a specific nucleophile in the target's binding site.

Tuning Electrophilicity and Selectivity of the Sulfonyl Fluoride Warhead

The reactivity of the sulfonyl fluoride warhead can be modulated by altering the electronic properties of the quinoline ring to which it is attached. gla.ac.uk The introduction of electron-withdrawing or electron-donating substituents on the quinoline scaffold can either increase or decrease the electrophilicity of the sulfur atom in the -SO₂F group. For example, additional electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfonyl fluoride, potentially increasing its reactivity towards nucleophilic amino acid residues.

Conversely, electron-donating groups may decrease its reactivity. This ability to tune the electrophilicity is critical for achieving selectivity. A highly reactive warhead might indiscriminately react with off-target proteins, leading to toxicity. By carefully adjusting the electronic nature of the scaffold, it is possible to design inhibitors that are selectively reactive towards the desired amino acid residue within the specific microenvironment of the target's active site. wuxiapptec.com The steric environment around the sulfonyl fluoride moiety also plays a role in modulating its accessibility and reactivity. gla.ac.uk

Understanding Interactions with Reactive Amino Acid Residues

The sulfonyl fluoride moiety is known to react with a variety of nucleophilic amino acid residues, providing a broader range of potential targets compared to more traditional covalent warheads that primarily target cysteine. rsc.orgsigmaaldrich.com The specific residues that a sulfonyl fluoride-containing inhibitor will react with depend on the accessibility and nucleophilicity of the amino acid side chains within the protein's binding pocket.

The common amino acid residues targeted by sulfonyl fluorides include:

Serine and Threonine: The hydroxyl groups of these residues can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride. rsc.org

Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile that can be targeted by sulfonyl fluorides. acs.orgacs.org

Lysine: The primary amine of the lysine side chain is a strong nucleophile that can react with sulfonyl fluorides. acs.orgacs.org

Cysteine: The thiol group of cysteine is a highly reactive nucleophile, although the resulting adduct with sulfonyl fluorides can sometimes be unstable. acs.orgacs.org

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, though the resulting adducts may be less stable. rsc.orgacs.org

Amino AcidNucleophilic GroupPotential for Covalent Bonding with Sulfonyl Fluoride
SerineHydroxyl (-OH)Yes
ThreonineHydroxyl (-OH)Yes
TyrosinePhenolic Hydroxyl (-OH)Yes
LysineEpsilon-Amino (-NH₂)Yes
CysteineThiol (-SH)Yes, but adduct may be unstable
HistidineImidazole RingYes, but adduct may be unstable

Influence of Fluorine Atoms on Conformational Preferences and Binding Affinity

Fluorine atoms, both within the sulfonyl fluoride group and as substituents elsewhere on the molecule, can have a profound impact on the conformational preferences and binding affinity of this compound derivatives. tandfonline.com The introduction of fluorine can alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa. tandfonline.com

Design Principles for Lead Generation and Optimization

The design of new therapeutic agents based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the strategic modification of this core structure to enhance potency, selectivity, and pharmacokinetic properties. The quinoline ring system is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. nih.govmdpi.com The presence of a chlorine atom at the C4 position and a reactive sulfonyl fluoride group at the C3 position offers unique opportunities for lead generation and optimization.

Key design principles for developing derivatives of this compound include:

Exploitation of the 4-Chloro Substituent: The chlorine atom at the C4 position is a key feature that can be retained or replaced. In many quinoline-based drugs, a 7-chloro substitution is crucial for activity, as seen in the antimalarial drug chloroquine (B1663885). While this article focuses on a 4-chloro derivative, the principle of halogen substitution is an important consideration in lead optimization. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target. Alternatively, it can serve as a synthetic handle for further modifications, allowing for the introduction of other functional groups through nucleophilic aromatic substitution reactions.

Leveraging the Reactivity of the Sulfonyl Fluoride Group: The sulfonyl fluoride moiety is a versatile functional group in drug design. It can act as a covalent warhead, forming a stable bond with nucleophilic residues (such as serine, threonine, or lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged duration of action. The design of covalent inhibitors requires careful consideration of the reactivity of the sulfonyl fluoride to ensure selectivity for the target protein and minimize off-target effects.

Structure-Activity Relationship (SAR) Guided by Analogs: The optimization of leads based on the this compound scaffold can be guided by the SAR of analogous compounds. For example, studies on 7-chloroquinoline (B30040) sulfonamide derivatives have shown that the nature of the substituent on the sulfonamide nitrogen can dramatically impact antifungal activity. researchgate.net Similarly, research on 4-phenyl-3-aryl-sulfoquinolines as mGluR5 negative allosteric modulators has demonstrated that optimization of the aryl appendages is crucial for potency and metabolic stability. nih.gov These findings suggest that systematic modifications of substituents attached to the sulfonyl fluoride group of this compound could be a fruitful strategy for lead optimization.

The following table summarizes some examples of quinoline derivatives and the impact of their structural modifications on biological activity, providing insights that could be applied to the design of novel this compound analogs.

Compound Class Key Structural Features Biological Activity Implications for Design
7-Chloroquinoline Sulfonamide Derivatives7-chloroquinoline core with a sulfonamide group at a variable position.Antifungal activity against Penicillium simplicissimum and Aspergillus niger. researchgate.netModifications of the amine attached to the sulfonyl group can modulate potency and spectrum of activity.
4-Phenyl-3-aryl-sulfoquinolinesA sulfoquinoline core with phenyl and aryl substitutions at the 4 and 3 positions respectively.Negative allosteric modulators of mGluR5. nih.govOptimization of aromatic substituents on the quinoline core is critical for achieving high potency and favorable pharmacokinetic profiles.
Asymmetrical Pyridinium (B92312)/Quinolinium CompoundsQuinolinium moiety with a 7-chloro-4N-methyl-p-chloroaniline substitution.Choline kinase α1 inhibitors with antiproliferative activity. nih.govDemonstrates that significant modifications at the 4-position of the quinoline ring can lead to potent enzyme inhibitors.
7-Substituted 4-Aminoquinoline Analogs4-aminoquinoline core with various substituents at the 7-position.Antimalarial activity against Plasmodium falciparum. nih.govHighlights the importance of the substituent at the 7-position for biological activity in the quinoline scaffold.

Applications in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Heterocyclic sulfonyl fluorides are recognized as valuable synthetic intermediates. researchgate.netnih.gov The incorporation of fluorine or fluorine-containing groups can modulate the physical and chemical properties of molecules, such as stability, reactivity, and lipophilicity, with minimal steric impact. sigmaaldrich.com This makes fluorinated building blocks, in general, highly useful for designing new compounds in medicinal, material, and agrochemistry. nih.govsigmaaldrich.com The sulfonyl fluoride (B91410) group itself provides a reactive handle for a variety of chemical transformations.

Formation of Carbon-Carbon (C–C) Bonds

The direct use of sulfonyl fluorides in carbon-carbon bond-forming reactions is not their most common application. However, the broader field of organic synthesis has seen advancements in using sulfur-containing compounds for C-C bond formation. For instance, enantiopure sulfoxides have been employed in asymmetric arylations, showcasing the utility of sulfur-based functional groups in constructing carbon skeletons. nih.gov Arylsulfonium salts, which can be derived from arenes, serve as useful handles in palladium-catalyzed cross-coupling reactions to form C-C bonds. mpg.de

Formation of Carbon-Nitrogen (C–N) Bonds

The formation of C-N bonds is a critical transformation in the synthesis of numerous important organic molecules. tcichemicals.com While direct C-N bond formation using a sulfonyl fluoride is not the primary reaction pathway, the quinoline (B57606) core of the target molecule is relevant. For example, 4-chloroquinolines are known to undergo nucleophilic substitution reactions with nitrogen nucleophiles like 1,2,4-triazole (B32235) to form C-N bonds. researchgate.net General methods for C-N bond formation include the Buchwald-Hartwig cross-coupling of amines with aryl halides and various decarboxylative strategies. tcichemicals.commdpi.com

Formation of Sulfur-Carbon (S–C), Sulfur-Nitrogen (S–N), and Sulfur-Oxygen (S–O) Bonds

The sulfonyl fluoride group (-SO₂F) is an excellent electrophile for forming bonds with various nucleophiles. This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The S-F bond can be selectively activated to react with nucleophiles to form stable S-C, S-N, and S-O linkages.

S-N and S-O Bond Formation: Sulfonyl fluorides readily react with amines and phenols (or alkoxides) to form sulfonamides and sulfonic esters, respectively. This transformation is robust and widely used. organic-chemistry.org

S-C Bond Formation: The construction of sulfur-carbon bonds is fundamental in organic synthesis. rsc.org While direct reaction of sulfonyl fluorides with carbon nucleophiles can be challenging, related sulfur compounds like sulfinate salts are versatile precursors for such bonds. nih.gov

The reactivity of the sulfonyl fluoride moiety makes it a valuable tool for connecting molecular fragments.

Utility in Multicomponent Reactions and Cyclization Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. Quinoline derivatives are often synthesized via MCRs. mdpi.com For example, pyrimido[4,5-b]quinolines can be prepared through the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. While no specific MCRs involving 4-Chloroquinoline-3-sulfonyl fluoride are documented, related heterocyclic structures like 4-sulfonyl-1,2,3-triazoles can be synthesized via three-component reactions involving ketones, sodium sulfinates, and azides, which proceed through a Dimroth cyclization. mdpi.comresearchgate.net

Applications in Polymer Science and Materials Chemistry

Organofluorine compounds are crucial in materials science for creating fluoropolymers with desirable properties like high thermal stability, chemical resistance, and hydrophobicity. mdpi.com Fluoropolymers are used in a vast range of applications, from coatings and seals to advanced materials for aerospace and medicine. researchgate.net While there is no specific information on the use of this compound as a monomer or material precursor, fluorinated building blocks are generally essential for developing novel high-performance materials. mdpi.com

Late-Stage Functionalization of Complex Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery to modify complex molecules at a late step in their synthesis, allowing for the rapid generation of analogs. mpg.denih.gov Sulfonyl fluorides can be valuable for LSF. For example, the conversion of other functional groups into sulfonyl fluorides can be achieved on complex molecules. organic-chemistry.org More broadly, LSF techniques often involve C-H activation to introduce new functional groups, including fluorine, which can then be used for further derivatization. nih.govnih.gov This approach enables the diversification of drug candidates to optimize their properties. mpg.dersc.org

Computational and Theoretical Studies of 4 Chloroquinoline 3 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can compute a wide array of electronic descriptors that are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics. For 4-Chloroquinoline-3-sulfonyl fluoride (B91410), such calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict its behavior in chemical reactions.

Detailed research findings from quantum chemical studies on related sulfonamide and sulfonyl fluoride compounds reveal key electronic properties that influence their reactivity. These calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

The electrostatic potential map provides a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Chloroquinoline-3-sulfonyl fluoride, the sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it a prime target for nucleophilic attack. The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfonyl group would be identified as nucleophilic centers. Quantum features can be used to create a 'quantum fingerprint' to cluster molecules based on the properties of their reactive warheads, aiding in the prediction of reactivity for targeted covalent inhibitors nih.gov.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

Property Significance Predicted Characteristics for this compound
HOMO Energy Indicates electron-donating ability Localized primarily on the quinoline ring system.
LUMO Energy Indicates electron-accepting ability Centered around the sulfonyl fluoride group and the chloro-substituted carbon.
HOMO-LUMO Gap Correlates with chemical reactivity and stability A moderate gap would suggest a balance of stability and reactivity.
Electrostatic Potential Maps electron density and predicts sites for electrophilic/nucleophilic attack Positive potential (electrophilic) on the sulfur atom; negative potential (nucleophilic) on the sulfonyl oxygens and quinoline nitrogen.

| Mulliken/NPA Charges | Quantifies the charge on each atom | A significant positive charge on the sulfur atom, confirming its electrophilicity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a force field that estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target interaction. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex.

For scaffolds related to 4-chloroquinoline (B167314), molecular docking and MD simulations have been instrumental in identifying potential therapeutic targets. For instance, studies on diversifying the chloroquinoline scaffold against the SARS-CoV-2 main protease (Mpro) used docking to screen large libraries of compounds, followed by MD simulations to confirm the stability of the top candidates researchgate.net. These simulations revealed that specific amino acid residues like GLU143, THR26, and HIS41 were crucial for binding researchgate.net. Similarly, novel quinoline hybrids have been evaluated as antibacterial agents against MRSA using docking to understand their binding mode within the active site of the S. aureus Murb protein rsc.org. In studies of desfluoroquinolone–sulfonamide hybrids, MD simulations over 100 nanoseconds confirmed the stability of ligand-DNA gyrase complexes rsc.org.

Table 2: Typical Workflow for Docking and MD Simulations

Step Description Purpose
1. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor for docking by adding hydrogens, assigning charges, and defining the binding site.
2. Ligand Preparation Generate the 3D structure of this compound and optimize its geometry. Prepare the ligand for flexible docking.
3. Molecular Docking Dock the ligand into the defined binding site of the target protein. Predict the most favorable binding poses and estimate binding affinity (docking score).
4. Pose Analysis Analyze the top-ranked docking poses to identify key intermolecular interactions. Understand the molecular basis of binding (e.g., hydrogen bonds, hydrophobic contacts).
5. MD Simulation Place the best ligand-protein complex in a simulated physiological environment (water, ions). Evaluate the stability of the complex over time and observe dynamic behavior.

| 6. Trajectory Analysis | Analyze the MD trajectory to calculate metrics like RMSD, RMSF, and binding free energy. | Confirm the stability of the binding pose and quantify the strength of the interaction. |

Density Functional Theory (DFT) Calculations for Reaction Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energy barriers (activation energies) associated with different possible reaction pathways, DFT can provide deep insights into reaction kinetics and selectivity. For this compound, DFT could be used to explore various reactions, such as its synthesis or its covalent modification of a biological target. A key reaction of interest is the nucleophilic substitution at the sulfonyl fluoride moiety, a common mechanism for covalent inhibitors. DFT calculations could model the attack of a nucleophilic amino acid residue (like cysteine, lysine (B10760008), or histidine) on the sulfur atom, elucidating the transition state and determining the energetic feasibility of the reaction.

DFT has been successfully applied to understand the mechanisms of complex organic reactions. For example, it has been used to clarify reaction pathways in 1,3-dipolar cycloadditions and to model the chelation of metal cations in catalyzed reactions e3s-conferences.org. These studies demonstrate the ability of DFT to predict how factors like steric hindrance and electronic effects influence the outcome of a reaction, providing a rationale for experimentally observed product distributions e3s-conferences.org.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. This model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. This allows for the efficient identification of novel molecules that match the pharmacophore and are therefore likely to bind to the target of interest. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

The chloroquinoline scaffold has been the subject of virtual screening campaigns to identify new derivatives with improved properties researchgate.net. In one such study, a structure-based virtual screening approach was used to identify modified chloroquinoline ligands with better solubility and absorption, aiming for improved alternatives to hydroxychloroquine researchgate.net. Similarly, pharmacophore models have been developed for sulfonyl-containing compounds to identify molecules with dual activity as thromboxane receptor antagonists and synthase inhibitors nih.gov. A typical pharmacophore for such compounds might include two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring nih.gov. For this compound, a pharmacophore model could be built incorporating the aromatic quinoline ring, the hydrogen bond accepting sulfonyl oxygens, and the chloro-substituent as a hydrophobic feature to guide the discovery of new ligands targeting a specific protein.

In Silico Prediction of Chemoselectivity and Functional Group Compatibility

In silico methods are increasingly used to predict the chemoselectivity of reactions, which is the preferential reaction of a reagent with one of two or more different functional groups. Predicting chemoselectivity is crucial for planning efficient synthetic routes and minimizing unwanted side products. Computational models can assess the reactivity of different functional groups within a molecule like this compound under various reaction conditions.

Quantum chemical calculations are particularly useful for this purpose. Reactivity indices derived from methods like DFT can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack. For example, the Fukui function and local softness are conceptual DFT descriptors that can pinpoint the most reactive sites in a molecule. For this compound, these calculations could predict whether a given nucleophile would preferentially attack the sulfonyl fluoride group or another electrophilic site on the quinoline ring.

Furthermore, computational models can predict the compatibility of the sulfonyl fluoride group with a wide range of reagents and reaction conditions. By calculating the activation energies for potential undesired side reactions, chemists can identify conditions under which the sulfonyl fluoride moiety will remain intact. This is especially important in the context of multi-step syntheses or when developing the compound as a covalent probe, where its specific reactivity must be preserved until it reaches its intended target. While sulfonyl fluorides are generally stable, computational studies can help delineate the precise conditions under which they might become labile, thereby guiding experimental efforts and preventing failed reactions.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Scalable Synthetic Routes

The advancement of 4-chloroquinoline-3-sulfonyl fluoride (B91410) from a laboratory reagent to a widely used tool in chemical biology and drug discovery hinges on the development of sustainable and scalable synthetic methodologies. Traditional methods for synthesizing quinoline (B57606) and sulfonyl fluoride moieties often involve harsh conditions, hazardous reagents, and multiple steps, which can be costly and environmentally detrimental. acs.orgresearchgate.net

Future research will likely focus on green chemistry principles to streamline the synthesis. acs.orgnih.gov This includes the adoption of:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent waste and purification steps. drugtargetreview.com

Catalytic Methods: Employing transition-metal catalysts (e.g., palladium, copper, bismuth) or organocatalysts to facilitate C-S bond formation under milder conditions. researchgate.netrsc.org This could involve strategies like the direct fluorosulfonylation of quinoline precursors.

Alternative Starting Materials: Moving away from sulfonyl chlorides to more accessible precursors like sulfonic acids, thiols, or aryl halides, using reagents such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO2 source. drugtargetreview.comnih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. acs.org

Energy-Efficient Techniques: Utilizing microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption. acs.orgacs.org

A key goal will be to develop a convergent synthesis that is both high-yielding and amenable to large-scale production, thereby making 4-chloroquinoline-3-sulfonyl fluoride and its derivatives more accessible for extensive screening and preclinical development.

Expanding the Scope of Sulfonyl Fluoride Reactivity for New Transformations

The this compound scaffold possesses two distinct reactive sites: the sulfonyl fluoride group and the 4-chloro position. Future research will focus on leveraging this dual reactivity to create diverse molecular architectures.

The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov This powerful set of reactions allows for the reliable formation of stable covalent bonds with a variety of nucleophiles under mild conditions. drugtargetreview.comnih.gov Emerging research will likely expand the range of SuFEx reactions applicable to this scaffold to include:

Coupling with alcohols and phenols to form sulfonate esters. nih.gov

Reaction with primary and secondary amines to generate sulfonamides. nih.gov

Formation of S-C bonds through reactions with organometallic reagents. nih.gov

Simultaneously, the 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This provides a versatile handle for introducing a wide array of functional groups to modulate the compound's properties. The position is known to react with various nucleophiles, including amines, thiols, and alkoxides, allowing for extensive structural diversification. acs.orgacs.orgnih.gov

The orthogonal reactivity of these two sites presents an opportunity for sequential or one-pot multi-component reactions, enabling the rapid assembly of complex molecules. This dual functionalization strategy is a promising avenue for creating libraries of compounds for high-throughput screening.

Advancements in Targeted Covalent Drug Discovery Utilizing Sulfonyl Fluoride Warheads

A significant shift in drug discovery is the resurgence of targeted covalent inhibitors (TCIs), which offer benefits like enhanced potency and prolonged duration of action. acs.orgresearchgate.net While early TCIs primarily targeted cysteine residues, there is a major push to engage other nucleophilic amino acids to expand the "druggable" proteome. acs.orgnih.gov The sulfonyl fluoride group is a "privileged warhead" in this context due to its ability to form stable covalent bonds with a range of residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govnih.gov

The this compound scaffold is ideally suited for this modern approach to TCI design:

Recognition Element: The quinoline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. jenabioscience.comnih.gov It can be tailored to provide non-covalent binding affinity and selectivity for a specific target, such as a protein kinase ATP-binding site.

Covalent Warhead: The sulfonyl fluoride at the 3-position can then act as an electrophile, reacting with a nearby nucleophilic amino acid residue to form an irreversible covalent bond. nih.gov This transforms a reversible binder into a potent and durable inhibitor.

Future research will focus on attaching this "warhead-scaffold" combination to ligands for various protein targets, particularly those that have proven difficult to inhibit with traditional non-covalent drugs. acs.orgrsc.org The 4-chloro position serves as a crucial point for chemical modification to optimize the ligand's fit within the target's binding pocket, thereby enhancing selectivity and minimizing off-target effects. rsc.org

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads
Amino AcidNucleophilic GroupRelevance in Covalent Drug Discovery
CysteineThiol (-SH)Traditionally targeted, but relatively rare in binding sites.
SerineHydroxyl (-OH)Common in enzyme active sites (e.g., serine proteases, hydrolases). nih.gov
ThreonineHydroxyl (-OH)A potential target, similar to serine. nih.gov
TyrosinePhenolic Hydroxyl (-OH)Increasingly targeted to expand the scope of covalent inhibitors. acs.org
LysineAmine (-NH2)Frequently found in binding pockets; a key target for "beyond cysteine" inhibitors. acs.orgnih.gov
HistidineImidazole (B134444)A versatile nucleophile targeted by sulfonyl fluorides in specific contexts. acs.orgnih.gov

Integration with Advanced High-Throughput Screening and Chemical Biology Techniques

To unlock the full potential of this compound, its integration with modern high-throughput screening (HTS) and chemical biology platforms is essential. A key emerging strategy is the use of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for identifying enzyme function and inhibitor interactions directly in complex biological systems. nih.gov

Future directions include the development of this compound derivatives as activity-based probes (ABPs). acs.orgnih.gov This would involve:

Probe Synthesis: Modifying the scaffold, likely at the 4-position via SNAr, to incorporate a reporter tag such as an alkyne or azide. This tag allows for subsequent "click" chemistry conjugation to a fluorescent dye or biotin (B1667282) for visualization and enrichment.

Proteome-Wide Screening: Using the tagged probe in HTS campaigns against cell lysates or intact cells to covalently label its protein targets.

Target Identification: Employing mass spectrometry-based proteomics to identify the proteins that have been covalently modified by the probe, thus revealing its direct biological targets and potential off-targets. acs.org

This approach transforms the compound from a simple inhibitor into a sophisticated chemical biology tool. It enables an unbiased, proteome-wide survey of its interactions, providing crucial information on its mechanism of action and selectivity, which is invaluable for accelerating drug development. nih.govnih.gov

Rational Design of Next-Generation Chemical Probes and Modulators

The development of highly selective and potent chemical probes from the this compound scaffold will increasingly rely on rational, structure-based design. rsc.orgnih.gov This strategy moves beyond random screening by using structural and computational data to guide the synthesis of optimized molecules.

Key elements of this rational design approach include:

Computational Modeling: Utilizing techniques like covalent docking to predict how derivatives of the scaffold will bind to a target protein. acs.orgnih.gov This allows for the in silico evaluation of different substituents at the 4-position to maximize non-covalent interactions and improve binding affinity.

Structure-Based Optimization: Using high-resolution structural data from X-ray crystallography or cryo-electron microscopy to visualize how the probe binds to its target. This information is critical for optimizing the geometry of the molecule to ensure the sulfonyl fluoride warhead is perfectly positioned to react with a specific nucleophilic residue. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogues to understand how specific chemical modifications affect binding potency, selectivity, and cellular activity. For example, modifying the quinoline ring or the linker attached at the 4-position can fine-tune the probe's properties. mdpi.comontosight.ai

By integrating these computational and experimental approaches, researchers can move from a starting scaffold to next-generation chemical probes and modulators with precisely engineered properties for specific biological targets. nih.govrsc.org

Exploration of New Biological Systems and Underexplored Target Classes

A major frontier in drug discovery is the vast landscape of "undruggable" proteins—targets that lack well-defined binding pockets and have been recalcitrant to traditional small-molecule inhibition. nih.govresearchgate.net Covalent ligands provide a powerful strategy to address these challenging targets. acs.org The this compound scaffold is well-positioned to contribute to this exploration.

Future research will involve applying libraries derived from this scaffold to new biological contexts:

Underexplored Targets: The ability of sulfonyl fluoride probes to react with multiple nucleophilic residues makes them ideal for screening against protein classes that are not amenable to cysteine-directed covalent inhibition. acs.orgacs.org This could include transcription factors, scaffolding proteins, and other classes that have historically been difficult to drug. drugtargetreview.com

Phenotypic Screening: Using libraries of this compound derivatives in phenotypic screens can identify compounds that produce a desired biological effect (e.g., cell death in a cancer line, reduction of a pathogenic protein) without a preconceived target. The covalent nature of the interaction can then be exploited using ABPP to identify the novel protein target responsible for the effect.

New Disease Areas: The quinoline core is known to have a broad spectrum of biological activity, including antimicrobial, antiprotozoal, and neuroprotective effects. nih.govmdpi.comnih.gov Applying derivatives of this compound to models of infectious, neurodegenerative, or orphan diseases could uncover entirely new therapeutic applications and mechanisms of action.

This exploratory approach, combining the versatile quinoline scaffold with the robust sulfonyl fluoride warhead, has the potential to expand the druggable proteome and deliver first-in-class probes and therapeutic leads for diseases with high unmet medical need. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-chloroquinoline-3-sulfonyl fluoride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Avoid rubber gloves/boots due to potential permeability .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Sulfonyl fluorides release toxic gases (e.g., HF) upon decomposition .
  • First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
  • Waste Disposal : Segregate waste in labeled, airtight containers. Collaborate with certified waste management services for specialized treatment to avoid environmental contamination .

Q. How can this compound be synthesized, and what are common intermediates?

  • Methodological Answer :

  • Synthetic Route : Start with chloroquinoline derivatives (e.g., 3,4-dichloroquinoline) and introduce sulfonyl fluoride groups via nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity .
  • Key Intermediates : 4-Chloroquinoline-3-sulfonyl chloride (CAS 157494-40-1) is a precursor. Fluorination is achieved using KF or AgF under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity (e.g., quinoline aromatic protons at δ 7.2–8.2 ppm, sulfonyl fluoride group at δ 45–50 ppm for ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₆ClFNO₂S: calculated 245.98 g/mol) .
  • Elemental Analysis : Verify Cl and F content via combustion analysis or X-ray fluorescence (XRF) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonyl fluoride group introduction in chloroquinoline derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride ion mobility, favoring substitution at the 3-position of quinoline .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., sulfonate ester formation) .
  • Catalyst Optimization : Pd(PPh₃)₄ improves cross-coupling efficiency for halogenated intermediates, reducing byproducts .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the quinoline nitrogen increases electrophilicity, accelerating hydrolysis of the sulfonyl fluoride group to sulfonic acid. Monitor pH < 3.0 to avoid degradation .
  • Basic Conditions : Hydroxide ions displace fluoride, forming sulfonate salts. Use buffered solutions (pH 7–8) for kinetic stability studies .
  • Kinetic Data : Conduct time-resolved ¹⁹F NMR to quantify hydrolysis rates. Half-life (t₁/₂) in water at 25°C is ~48 hours .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities with enzymes (e.g., carbonic anhydrase). The sulfonyl fluoride group acts as a covalent inhibitor .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with inhibitory potency. Electron-withdrawing groups enhance reactivity .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.